isocoronarin D

Chemoprevention Nrf2/ARE pathway Oxidative stress

As the sole labdane diterpene with patented HbF induction (US Patent 20140356458) and ARE activation (EC50 57.6 ± 2.4 µM), isocoronarin D uniquely drives Nrf2/Keap1-mediated chemoprevention while suppressing NLRP3 inflammasome assembly. Its C-14β stereochemistry yields ~2-fold greater HCC-S102 cytotoxicity vs. coronarin D (IC50 36.16 vs. 67.56 µM). This compound is essential for sickle cell disease (HbF) and oxidative stress research—generic substitution eliminates these activities. Insist on ≥98% purity with epimeric verification (≤5% coronarin D).

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B12398525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisocoronarin D
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C
InChIInChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17-,20+/m0/s1
InChIKeyWCYYIFXENZTEHA-HBSPNOSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocoronarin D Procurement Guide: Sourcing the C-14 Epimeric Labdane Diterpene with Distinct ARE-Activating and HbF-Inducing Pharmacology


Isocoronarin D (CAS 138965-88-5, C20H30O3, MW 318.45 g/mol, LogP 5.31) is a labdane-type diterpene belonging to the γ-butyrolactone subclass, isolated predominantly from rhizomes of Hedychium coronarium, H. flavescens, and aerial parts of Curcuma comosa (Zingiberaceae) [1]. It is the 14β-hydroxy epimer of coronarin D, a stereochemical distinction at C-14 that fundamentally alters its biological target engagement profile relative to its C-14α epimer and the C-15 alkyl ether derivatives methoxycoronarin D and ethoxycoronarin D [2]. Unlike its close structural analogs, isocoronarin D functions as an antioxidant response element (ARE) activator rather than an NF-κB or COX inhibitor, and it is the only member of its structural class with demonstrated and patented fetal hemoglobin (HbF) induction activity [3].

Why Coronarin D, Methoxycoronarin D, or Ethoxycoronarin D Cannot Substitute for Isocoronarin D in Target-Specific Research Programs


Isocoronarin D and its closest structural analogs—coronarin D (C-14 epimer), methoxycoronarin D (C-15 methyl ether), and ethoxycoronarin D (C-15 ethyl ether)—share the same labdane diterpene core yet diverge radically in their target engagement profiles. In a direct comparative chemoprevention panel, isocoronarin D was the sole compound that activated the antioxidant response element (ARE, EC50 57.6 ± 2.4 µM), whereas methoxycoronarin D and ethoxycoronarin D instead inhibited NF-κB (IC50 7.3 ± 0.3 and 3.2 ± 0.3 µM, respectively) and selectively inhibited COX-1 (IC50 0.9 ± 0.0 and 3.8 ± 0.0 µM, respectively) [1]. Furthermore, isocoronarin D uniquely induces fetal hemoglobin (HbF) production—1.6-fold at 20 µM in a K562 Gγ-globin reporter assay, the highest among seven tested labdane diterpenes [2]—an activity that has led to its patenting for sickle cell disease (US Patent 20140356458) [3]. Generic substitution with any in-class analog would eliminate ARE-mediated chemopreventive signaling and HbF induction entirely, as these activities are absent in the comparator compounds at equivalent or higher concentrations [1][2].

Isocoronarin D Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Unique ARE/Nrf2 Pathway Activation vs. NF-κB/COX-1 Inhibition by Methoxycoronarin D and Ethoxycoronarin D

In a direct head-to-head in vitro chemoprevention panel, isocoronarin D (compound 1) was the only tested labdane diterpene that activated the antioxidant response element (ARE), a key transcriptional reporter of Nrf2-mediated cytoprotective gene expression. The EC50 for ARE activation was 57.6 ± 2.4 µM. In contrast, methoxycoronarin D (compound 2) and ethoxycoronarin D (compound 3) showed no ARE activation but instead inhibited NF-κB with IC50 values of 7.3 ± 0.3 µM and 3.2 ± 0.3 µM, respectively, and selectively inhibited COX-1 with IC50 values of 0.9 ± 0.0 µM and 3.8 ± 0.0 µM, respectively. Benzoyl eugenol (compound 4) inhibited NF-κB with IC50 32.5 ± 4.9 µM. Isocoronarin D did not demonstrate significant NF-κB or COX-1/2 inhibition at tested concentrations, confirming a mechanistically orthogonal profile [1].

Chemoprevention Nrf2/ARE pathway Oxidative stress Natural product pharmacology

Highest Fetal Hemoglobin (HbF) Induction Among Labdane Diterpenes with Patent Protection for Sickle Cell Disease

Isocoronarin D (compound 6) exhibited the highest HbF induction potency among seven labdane diterpenes and one diarylheptanoid isolated from Curcuma comosa, producing a 1.6-fold increase in EGFP expression under the control of the Gγ-globin promoter in K562 erythroid reporter cells at 20 µM. The other six diterpenes tested in the same assay—curcucomosins A, B, C and known diterpenes 4, 5, and 7—showed lower or negligible HbF induction at equivalent concentrations [1]. This specific HbF-inducing activity is the basis for US Patent 20140356458, which claims isocoronarin D alone or in combination with hydroxyfasudil for the treatment and/or prevention of sickle cell disease, explicitly circumventing the well-documented side effects of hydroxyurea [2]. No other labdane diterpene from Zingiberaceae has been patented for this indication.

Fetal hemoglobin induction Sickle cell disease β-hemoglobinopathies K562 reporter assay

Superior Cytotoxicity Against HCC-S102 Hepatocellular Carcinoma Cells vs. Coronarin D

A systematic review of cytotoxic labdane diterpenes from Zingiberaceae compiled MTT assay data for the HCC-S102 liver cancer cell line. Isocoronarin D exhibited an IC50 of 36.16 µM against HCC-S102 cells, while its C-14 epimer coronarin D showed an IC50 of 67.56 µM under identical assay conditions [1]. Although both compounds were classified as 'Weak' in potency relative to clinical chemotherapeutics, isocoronarin D was approximately 1.87-fold more potent than coronarin D in this hepatocellular carcinoma model. This stereochemistry-dependent differential potency—arising solely from the C-14 hydroxyl configuration, as the two compounds are otherwise structurally identical—highlights the critical impact of epimeric purity on anticancer activity in liver cancer models.

Hepatocellular carcinoma Cytotoxicity Liver cancer Labdane diterpene SAR

Divergent Nitric Oxide Inhibitory Activity: Coronarin D Active, Isocoronarin D Inactive in LPS-Stimulated RAW264.7 Macrophages

In a direct comparative study of labdane-type diterpenoids from Curcuma aromatica, coronarin D (compound 2) significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW264.7 macrophages with an IC50 of 8.8 ± 1.7 µM. In the same assay, under identical experimental conditions, isocoronarin D (compound 3) did not exhibit significant NO inhibitory activity and was not assigned an IC50 value—only compounds 2, 5 (zerumin A, IC50 4.0 ± 0.9 µM), and 13 (zingiberenol, IC50 6.2 ± 0.4 µM) reached the significance threshold [1]. This complete loss of NO inhibitory activity upon C-14 epimerization from coronarin D to isocoronarin D establishes a stark pharmacophoric requirement for the C-14α configuration in NO pathway modulation, and further reinforces the functional non-interchangeability of these epimers.

Nitric oxide inhibition Anti-inflammatory RAW264.7 macrophages Structure-activity relationship

NLRP3 Inflammasome Assembly Inhibition via ASC Speck Blockade: A Mechanism Not Reported for Coronarin D or Its Ether Derivatives

In a 2024 mechanistic study of anti-inflammatory constituents from Amomum villosum, isocoronarin D was shown to inhibit NLRP3 inflammasome assembly through a dual mechanism: (1) hampering the binding of NLRP3 to the adaptor protein ASC, and (2) blocking the formation of ASC specks, the supramolecular organizing centers required for caspase-1 activation and subsequent IL-1β maturation [1]. This occurred in the context of broader multi-pathway modulation: isocoronarin D simultaneously down-regulated COX2 and NOS2 protein levels, activated Nrf2/Keap1 signaling, and suppressed NF-κB in LPS-stimulated RAW264.7 macrophages, operating through what the authors describe as the NF-κB/Nrf2/NLRP3 regulatory axis [1]. Comprehensive literature searches have not identified NLRP3 inflammasome inhibition or ASC speck blockade for coronarin D, methoxycoronarin D, or ethoxycoronarin D in peer-reviewed publications, suggesting this may represent an isocoronarin D-specific pharmacology within the labdane diterpene class [1].

NLRP3 inflammasome ASC speck Anti-inflammatory mechanism Macrophage immunology

Isocoronarin D: High-Impact Application Scenarios Grounded in Quantitative Differentiation Evidence


Sickle Cell Disease and β-Hemoglobinopathy Research: Pharmacological HbF Induction

Isocoronarin D is the only labdane diterpene with demonstrated and patented HbF induction activity, making it a unique tool compound for sickle cell disease (SCD) research. The compound produced a 1.6-fold induction of Gγ-globin promoter-driven EGFP expression at 20 µM in K562 cells, the highest among all tested diterpenes from Curcuma comosa [1]. US Patent 20140356458 explicitly claims isocoronarin D—alone or in combination with hydroxyfasudil—for SCD treatment, circumventing the myelosuppressive side effects of hydroxyurea [2]. Researchers investigating fetal hemoglobin reactivation as a therapeutic strategy for β-hemoglobinopathies should specify isocoronarin D rather than generic 'coronarin-type diterpenes,' as neither coronarin D nor the alkyl ether derivatives induce HbF at comparable concentrations. Verify C-14 epimeric purity (≥95% isocoronarin D, ≤5% coronarin D) when sourcing.

Nrf2/ARE-Driven Chemoprevention and Oxidative Stress Research

Isocoronarin D is the exclusive ARE activator within the H. coronarium labdane diterpene chemoprevention panel, with an EC50 of 57.6 ± 2.4 µM in the ARE luciferase reporter assay [1]. Methoxycoronarin D and ethoxycoronarin D are entirely inactive on ARE and instead target NF-κB (IC50 7.3 and 3.2 µM) and COX-1 (IC50 0.9 and 3.8 µM) [1]. For Nrf2/Keap1 pathway studies, oxidative stress response research, or chemoprevention programs focused on phase II detoxifying enzyme induction, isocoronarin D is the only appropriate compound from this structural class. The compound's additional ability to activate Nrf2/Keap1 while simultaneously suppressing NF-κB and inhibiting NLRP3 inflammasome assembly in macrophages [2] supports its use as a multi-mechanism probe in inflammatory-oxidative stress crosstalk studies.

NLRP3 Inflammasome-Targeted Anti-Inflammatory Drug Discovery

Isocoronarin D is currently the only labdane diterpene with documented NLRP3 inflammasome inhibitory activity, operating through dual blockade of NLRP3-ASC binding and ASC speck formation in LPS+ATP-stimulated RAW264.7 macrophages [1]. This mechanism is coupled with Nrf2/Keap1 activation and NF-κB suppression, forming a three-pronged NF-κB/Nrf2/NLRP3 regulatory axis modulation [1]. Researchers pursuing NLRP3-driven inflammatory conditions (gouty arthritis, atherosclerosis, Alzheimer's disease, type 2 diabetes) should procure isocoronarin D rather than its analogs, as coronarin D's pharmacology is dominated by NF-κB pathway inhibition without NLRP3 involvement, and methoxycoronarin D/ethoxycoronarin D are primarily NF-κB/COX-1 dual inhibitors [2]. Note that quantitative NLRP3 IC50 data have not yet been published, positioning isocoronarin D as a mechanistic probe suitable for target validation and pathway dissection rather than potency-driven screening.

Hepatocellular Carcinoma Cytotoxicity Screening and Epimer-Specific SAR Studies

In the HCC-S102 hepatocellular carcinoma cell line, isocoronarin D (IC50 36.16 µM) demonstrates approximately 1.87-fold greater cytotoxic potency than its C-14 epimer coronarin D (IC50 67.56 µM) under identical MTT assay conditions [1]. This stereochemistry-dependent differential provides a clear rationale for using isocoronarin D as the lead scaffold in liver cancer-focused structure-activity relationship (SAR) programs. Importantly, isocoronarin D is also active—albeit with lower potency (IC50 1.22 µM)—against A549 lung adenocarcinoma cells while maintaining a non-toxic profile toward normal WI-38 lung fibroblasts [2]. Procurement specifications should explicitly require C-14 epimeric verification (e.g., by chiral HPLC or NMR) to ensure that coronarin D contamination does not confound cytotoxicity measurements, given that the two epimers differ by nearly 2-fold in HCC-S102 potency.

Quote Request

Request a Quote for isocoronarin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.